3-Quinuclidinol
Overview
Description
3-Quinuclidinol: is a bicyclic amine with the chemical formula C7H13NO 1-azabicyclo[2.2.2]octan-3-ol . This compound is notable for its role as a chiral building block in the synthesis of various pharmaceuticals, particularly antimuscarinic agents. The structure of this compound consists of a quinuclidine ring with a hydroxyl group attached to the third carbon atom, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Quinuclidinol primarily targets the muscarinic acetylcholine receptors (mAChRs), specifically the M1 and M3 subtypes . These are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells . They play a crucial role in diverse physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .
Mode of Action
This compound interacts with its targets, the M1 and M3 subtypes of mAChRs, by binding to these receptors . This binding can either activate or inhibit the receptors, depending on the specific derivative of this compound. For instance, Talsaclidine, a derivative of this compound, acts as an M1 agonist , while Revatropate, another derivative, acts as an M3 antagonist .
Biochemical Pathways
The interaction of this compound with the mAChRs affects various biochemical pathways. The activation or inhibition of these receptors can lead to changes in smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission . These changes can have downstream effects on various physiological functions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific derivative and the receptor subtype it targets. For example, Talsaclidine, an M1 agonist, has been clinically evaluated as a cognition enhancer , while Revatropate, an M3 antagonist, has potential applications in the treatment of conditions like urinary incontinence .
Biochemical Analysis
Biochemical Properties
3-Quinuclidinol acts as a chiral building block for various antimuscarinic agents and other active pharmaceutical ingredients . It serves as a catalyst for condensation of methyl vinyl ketone with aldehydes . It is also used as a reagent for cleavage of beta-keto and vinylogous beta-keto esters .
Cellular Effects
It has been used in the synthesis of muscarinic receptor ligands , which are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells. These receptors are involved in diverse physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .
Molecular Mechanism
It is known that this compound is a valuable compound for the production of various pharmaceuticals . It is used as a chiral building block for many antimuscarinic agents .
Temporal Effects in Laboratory Settings
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have effects at different dosages.
Metabolic Pathways
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may be involved in various metabolic pathways.
Transport and Distribution
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may interact with various transporters or binding proteins.
Subcellular Localization
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have effects on its activity or function in specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Quinuclidinone: One common method for preparing 3-Quinuclidinol involves the reduction of 3-quinuclidinone using reducing agents such as sodium borohydride or potassium borohydride.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 3-quinuclidinone using chiral catalysts like RuXY-Diphosphine-bimaH.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Condensation: this compound acts as a catalyst in the condensation of methyl vinyl ketone with aldehydes.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, potassium borohydride.
Catalysts: Chiral catalysts like RuXY-Diphosphine-bimaH for asymmetric hydrogenation.
Major Products:
Chiral Alcohols: Optically pure ®- or (S)-3-Quinuclidinol.
Condensation Products: Products from the condensation of methyl vinyl ketone with aldehydes.
Scientific Research Applications
Chemistry:
Chiral Building Block: 3-Quinuclidinol is used as a chiral building block for synthesizing various antimuscarinic agents and other active pharmaceutical ingredients.
Biology:
Receptor Ligands: It serves as a synthon for the preparation of cholinergic receptor ligands.
Medicine:
Industry:
Comparison with Similar Compounds
Quinuclidine: A related compound with a similar bicyclic structure but without the hydroxyl group.
3-Hydroxyquinuclidine: Another name for 3-Quinuclidinol, emphasizing its hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS No. |
1619-34-7 | |
Record name | (±)-3-Quinuclidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-QUINUCLIDINOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-QUINUCLIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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